![molecular formula C21H21ClN4OS2 B1227688 N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide
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Overview
Description
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide is a N-arylpiperazine.
Scientific Research Applications
Synthesis and Structural Analysis
The compound is synthesized through multi-step protocols involving various organic reactions, resulting in a structure that can be elucidated using high-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. Such compounds often serve as intermediates or final products in synthetic organic chemistry, contributing to the development of new materials or drugs (Wujec & Typek, 2023).
X-ray Diffraction and Molecular Docking
Compounds similar to N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide are analyzed using X-ray diffraction (XRD) to understand their crystal structure and intermolecular interactions. Hirshfeld surface analysis and molecular docking studies provide insights into the potential interactions with biological targets, offering a pathway for the design of new therapeutic agents (Uzun, 2022).
Antimicrobial and Antitubercular Activities
Some derivatives of such compounds demonstrate significant antimicrobial and antitubercular activities. These findings are crucial, especially for compounds showing low toxicity, making them potential candidates for drug development against microbial infections and tuberculosis (Jallapally et al., 2014).
Analytical Applications
Certain phenylpiperazine compounds, closely related to N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide, are analyzed in biological samples like hair, using gas chromatography-mass spectrometry. This type of research is fundamental in forensic toxicology for the detection and quantification of substances (Barroso et al., 2010).
properties
Product Name |
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide |
---|---|
Molecular Formula |
C21H21ClN4OS2 |
Molecular Weight |
445 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H21ClN4OS2/c1-27-18-7-2-4-15(12-18)19-14-29-21(24-19)26-10-8-25(9-11-26)20(28)23-17-6-3-5-16(22)13-17/h2-7,12-14H,8-11H2,1H3,(H,23,28) |
InChI Key |
BXJYYWCZOQPVNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N3CCN(CC3)C(=S)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N3CCN(CC3)C(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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